SGC can be used to create artificial intestinal fluids for in vitro (laboratory) studies. These fluids mimic the natural environment of the intestine, allowing researchers to study digestion, nutrient absorption, and drug delivery processes. One study demonstrated that SGC, compared to mixed bile salt systems (MBS), resulted in a more similar mimetic intestinal fluid to physiological fluids [1]. This allows for more accurate and relevant research findings.
[1] Development of artificial intestinal fluid using purified sodium taurocholate and sodium glycodeoxycholate ()
SGC forms micelles in aqueous solutions. Micelles are microscopic aggregates of molecules with a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. Researchers use SGC micelles to investigate the behavior of bile salts and their interactions with other molecules. For instance, a study explored the calcium ion (Ca2+) buffering capability of bile salt micelles, using SGC as a model bile salt [2].
[2] Calcium Ion Buffering Capability of Bile Salt Micelles ()
The compound sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a complex organic molecule characterized by a unique structure that includes a sodium salt of a sulfonated steroid derivative. This compound features multiple hydroxyl groups and a cyclopenta[a]phenanthrene ring system. Its molecular formula is and it has a molecular weight of approximately 499.7 g/mol .
The biological activity of this compound is an area of active research. It has been investigated for potential:
These properties suggest that the compound could have therapeutic applications in treating diseases such as cancer and metabolic disorders .
The synthesis of sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate involves several steps:
These methods ensure high yields and purity of the final product .
This compound has diverse applications across various fields:
Studies on the interactions of sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate with biological targets have revealed its potential to modulate various pathways:
Such studies are crucial for understanding the therapeutic mechanisms and potential side effects associated with this compound .
Several compounds share structural similarities with sodium;2-[[(4R)-4-[(3R,...]. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ursodeoxycholic Acid | Contains hydroxyl groups; steroid structure | Known for its role in gallstone dissolution |
Taurocholic Acid | Sulfonated steroid derivative | Functions as a bile acid |
Deoxycholic Acid | Bile acid with hydroxyl groups | Important for fat emulsification |
Cholic Acid | Steroid structure with multiple hydroxyls | Precursor to bile acids |
These compounds demonstrate varying degrees of biological activity and applications in medicine and biochemistry. Sodium;2-[[(4R)-4... stands out due to its specific structural characteristics and potential therapeutic uses .
Sodium glycodeoxycholate, with the molecular formula C₂₆H₄₂NNaO₅, possesses a molecular weight of 471.61 g/mol. The compound exhibits distinctive physical properties including a melting point of 245-250°C and demonstrates hygroscopic characteristics, requiring careful storage conditions in an inert atmosphere at 2-8°C. The compound appears as a white to off-white solid with excellent water solubility, achieving concentrations of 10 mg/mL in aqueous solutions.
The chemical structure incorporates a complex steroid backbone characteristic of bile acids, featuring multiple hydroxyl groups at specific positions that contribute to its amphiphilic properties. The compound's InChIKey is VMSNAUAEKXEYGP-YEUHZSMFSA-M, providing a unique molecular identifier for database searches and chemical informatics applications. The pKa value of 4.8 indicates its acidic nature, which influences its behavior in physiological environments.
Sodium glycodeoxycholate belongs to the class of bile acid salts, specifically representing the sodium salt of glycodeoxycholic acid. Alternative nomenclature includes sodium glycodeoxycholate, glycodeoxycholate sodium salt, and sodium glycyldeoxycholate. The compound serves as the glycine conjugate of deoxycholic acid, formed through hepatic conjugation processes.
The systematic IUPAC nomenclature precisely describes the stereochemical configuration and functional groups present in this complex molecule. This detailed nomenclature ensures accurate identification and distinguishes it from related bile acid derivatives with similar biological functions but distinct molecular structures.
Irritant